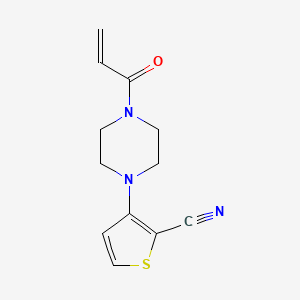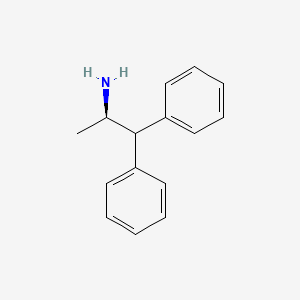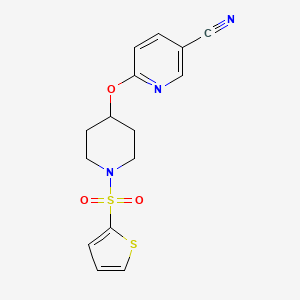![molecular formula C11H11FN4 B2797022 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448855-47-7](/img/structure/B2797022.png)
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds involves reactions with active methylene compounds . An efficient and convenient synthesis of [1,2,4]triazolo [4,3- a ]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure of the prepared catalyst was characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .Chemical Reactions Analysis
Chemical reactions involving similar compounds include the reaction of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives . Another reaction involves the thermal retro Diels–Alder (RDA) reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as IR spectroscopy and NMR spectroscopy . For example, one compound was described as a yellow solid with a melting point of 328–330 °C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Compounds similar to 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine have been synthesized through various methods, including condensation and tautomerization processes. For instance, the synthesis and tautomerization of dihydro-[1,2,3]-triazolo[1,5-a]pyrimidines have been described, highlighting the intricate chemical processes involved in creating these compounds (Desenko et al., 2006). Another study detailed the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives via condensation, revealing insights into the molecular structure through x-ray diffraction analysis (Orlov et al., 1988).
Potential Biological Activity
- Various derivatives of triazolo[4,3-a]pyrimidine have been synthesized and tested for their biological activities. For example, research has shown that certain derivatives exhibit significant antibacterial activity. A study demonstrated the synthesis of compounds with triazolo[4,3-a]pyrimidine ring structures and their evaluation for antibacterial effectiveness (Prakash et al., 2007). Another research explored the antimicrobial activities of specific pyrimidino and adenosino-triazole-thiones, indicating the potential medical applications of these compounds (Rifati et al., 2009).
Mécanisme D'action
The mechanism of action of similar compounds is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some compounds also form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-4-2-8(3-5-9)10-14-15-11-13-6-1-7-16(10)11/h2-5H,1,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGMJDUKMOGZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-[(E)-2-cyano-3-[(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2796949.png)
![1-[(2-bromophenoxy)acetyl]-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B2796950.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2796951.png)
![2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2796952.png)


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2796956.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide](/img/structure/B2796958.png)

![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)